N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
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Description
N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A study conducted by Karaburun et al. (2018) focused on the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, investigating their anticancer activity. The study revealed that specific compounds exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, highlighting the potential of such compounds in cancer treatment Karaburun et al., 2018.
Antimicrobial Activity
In another study, Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to assess their antimicrobial potential. The compounds were tested against various bacterial and fungal strains, showing promising activity and suggesting the potential for these compounds in developing new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
Characterization and Chemical Properties
Evren et al. (2019) synthesized and biologically evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents, including a compound structurally related to the one . Their research highlighted the importance of structural characterization in understanding the anticancer properties of these compounds Evren et al., 2019.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(13-methyl-5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-13-5-8-17-18(9-13)31-22-20(17)21-26-28(23(30)27(21)12-24-22)11-19(29)25-16-7-6-14-3-2-4-15(14)10-16/h6-7,10,12-13H,2-5,8-9,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVVVNRVJWOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC6=C(CCC6)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide |
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